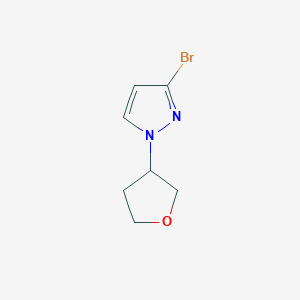
3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole is a heterocyclic compound that features a bromine atom, a tetrahydrofuran ring, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole typically involves the bromination of a precursor compound containing a tetrahydrofuran ring and a pyrazole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the molecule.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form different oxygen-containing functional groups.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.
Oxidation Reactions: Products include lactones or carboxylic acids.
Reduction Reactions: Products include dihydropyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The bromine atom and the heterocyclic rings play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-1-(2-tetrahydrofuryl)-1H-pyrazole
- 3-Bromo-1-(4-tetrahydrofuryl)-1H-pyrazole
- 3-Chloro-1-(3-tetrahydrofuryl)-1H-pyrazole
Comparison: 3-Bromo-1-(3-tetrahydrofuryl)-1H-pyrazole is unique due to the specific positioning of the bromine atom and the tetrahydrofuran ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from its analogs. For example, the position of the bromine atom can affect the compound’s ability to undergo substitution reactions, while the tetrahydrofuran ring can impact its solubility and stability.
Eigenschaften
Molekularformel |
C7H9BrN2O |
|---|---|
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
3-bromo-1-(oxolan-3-yl)pyrazole |
InChI |
InChI=1S/C7H9BrN2O/c8-7-1-3-10(9-7)6-2-4-11-5-6/h1,3,6H,2,4-5H2 |
InChI-Schlüssel |
IFIXXWYBFBGPKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1N2C=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















